molecular formula C23H26N5NaO7S B1678401 Piperacillin sodium CAS No. 59703-84-3

Piperacillin sodium

Cat. No. B1678401
CAS RN: 59703-84-3
M. Wt: 539.5 g/mol
InChI Key: WCMIIGXFCMNQDS-UHFFFAOYSA-M
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Description

Piperacillin sodium is a semi-synthetic, extended spectrum fungistatic β lactam fourth generation ureidopenicillin . It is derived from Ampicillin and was developed by Toyama Chemical Co, Tokyo, Japan . Piperacillin sodium exhibits potent bactericidal activity against Gram-negative bacteria as well as select Gram-positive strains through penicillin-binding proteins .


Molecular Structure Analysis

The molecular formula of Piperacillin sodium is C23H26N5NaO7S . Its molecular weight is 539.54 g/mol . The IUPAC name is sodium; (2S,5R,6R)-6-[[ (2R)-2-[[ (4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylate .


Chemical Reactions Analysis

A discussion on the dimerization reaction of penicillin antibiotics, including Piperacillin, was presented in a paper . The paper identified four pathways by which dimerization may occur and provided energy barrier graphs of each reaction process .


Physical And Chemical Properties Analysis

Piperacillin sodium is a powder with a molecular weight of 539.54 g/mol . Its CAS number is 59703-84-3 .

Scientific Research Applications

Broad-Spectrum Antibacterial Activity

Piperacillin sodium, in combination with tazobactam, exhibits broad-spectrum antibacterial activity effective against a wide range of Gram-positive, Gram-negative aerobic, and anaerobic bacteria. This combination retains in vitro activity against broad-spectrum β-lactamase-producing and some extended-spectrum β-lactamase-producing Enterobacteriaceae, although not against isolates of Gram-negative bacilli harboring AmpC β-lactamases. Clinical trials have demonstrated its effectiveness for the treatment of intra-abdominal infections, skin and soft tissue infections, lower respiratory tract infections, complicated urinary tract infections, gynecological infections, and febrile neutropenia, showcasing its reliability for the empiric treatment of moderate-to-severe infections in hospitalized patients (Gin et al., 2007).

Pharmacokinetic Studies

Pharmacokinetic studies have provided insights into the optimal dosing strategies for achieving therapeutic drug concentrations, especially in critically ill populations or those undergoing renal replacement therapies. For instance, a study on the pharmacokinetics of piperacillin in critically ill patients with acute kidney injury receiving sustained low-efficiency diafiltration (SLED-f) highlighted the need for adjusted dosing to ensure therapeutic levels are maintained (Sinnollareddy et al., 2018).

Therapeutic Efficacy in Specific Conditions

Several clinical evaluations have confirmed the efficacy of piperacillin sodium and its combinations in treating complex and severe infections. For example, in treating nosocomial pneumonia, piperacillin/tazobactam showed similar efficacy and safety profiles compared to imipenem/cilastatin, indicating it as a viable alternative for severe hospital-acquired infections (Schmitt et al., 2006).

Antimicrobial Peptide Synergy

Research into combining piperacillin/tazobactam with antimicrobial peptides like indolicidin and magainins has shown potential for enhancing treatment efficacy against polymicrobial peritonitis and septic shock in animal models, suggesting novel adjunctive therapies for severe bacterial infections (Ghiselli et al., 2008).

Adverse Reactions and Safety Profile

While focusing on therapeutic applications, it's also crucial to consider the safety profile of piperacillin sodium. Studies like the incidence and determinants of piperacillin/tazobactam-associated hypokalemia provide valuable information for clinical practice, ensuring patient safety during treatment (Seo & Kim, 2022).

Safety And Hazards

Piperacillin sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves . In case of contact with skin, wash off with soap and plenty of water .

Future Directions

Piperacillin sodium is most commonly used in combination with the beta lactamase inhibitor Tazobactam for the treatment of serious, hospital-acquired infections . This combination is among the most widely used drug therapies in United States non-federal hospitals . Future research may focus on further understanding the mechanism of action, improving the synthesis process, and exploring new combinations to enhance its effectiveness.

properties

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O7S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/q;+1/p-1/t13-,14-,15+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMIIGXFCMNQDS-IDYPWDAWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N5NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61477-96-1 (Parent)
Record name Piperacillin sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059703843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048965
Record name Piperacillin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperacillin sodium

CAS RN

59703-84-3
Record name Piperacillin sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059703843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperacillin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERACILLIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M98T69Q7HP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,420
Citations
CL Fortner, RS Finley… - … : The Journal of Human …, 1982 - Wiley Online Library
… Piperacillin sodium is a beta lactam antibiotic with a broad range of antibacterial activity that … Piperacillin sodium is administered by intramuscular and intravenous injection and is widely …
E Leung, N Venkatesan, SC Ly… - American journal of …, 2013 - academic.oup.com
… include coadministration of piperacillin sodium–tazobactam … varying concentrations of piperacillin sodium–tazobactam and … ) has been studied with piperacillin sodium–tazobactam at …
Number of citations: 20 academic.oup.com
XX Wang, CT Ma, YX Jiang, YJ Ge… - World Journal of …, 2021 - ncbi.nlm.nih.gov
… In addition, piperacillin sodium/tazobactam sodium is also commonly used in respiratory tract infections. Piperacillin sodium/tazobactam sodium belongs to the β-lactam antibiotics class…
Number of citations: 4 www.ncbi.nlm.nih.gov
ML Qi, RL Chen, RH Cong, P Wang - Journal of liquid …, 2003 - Taylor & Francis
… One vial contains 1.0 g piperacillin sodium and 0.25 g sulbactam sodium. Mass ratio of piperacillin sodium and sulbactam sodium in the product is 4:1. Piperacillin sodium reference …
Number of citations: 19 www.tandfonline.com
M Mathew, VD Gupta, C Bethea - Journal of clinical pharmacy …, 1994 - Wiley Online Library
… Sfability of piperacillin sodium 399 … The results of this study (Table 1) indicate that piperacillin sodium was stable for 2 days (loss of 8.2% in 5% dextrose and 7.1% in normal saline) at 25…
Number of citations: 18 onlinelibrary.wiley.com
W Macbeth - Journal of International Medical Research, 1981 - journals.sagepub.com
… Twenty-one patients with a variety of clinical infections were treated with Piperacillin Sodium … Introduction Piperacillin Sodium is a new semi-synthetic injectable antibiotic derived from …
Number of citations: 1 journals.sagepub.com
G Moscato, E Galdi, J Scibilia… - European …, 1995 - Eur Respiratory Soc
… piperacillin sodium gave a strong positive response at a very low concentration. Specific inhalation challenge with piperacillin sodium … We conclude that piperacillin sodium is an agent …
Number of citations: 49 erj.ersjournals.com
LA Trissel, JF Martinez - American Journal of Health-System …, 1994 - academic.oup.com
… Zosyn injection-" was supplied as a powder in vials containing piperacillin sodium 4 g and tazobactam 500 mg. For this study, a Zosyn concentration equivalent to piperacillin sodium 40 …
Number of citations: 13 academic.oup.com
Y Yuan, C Hu, S Jin - Chinese Journal of Pharmaceutical …, 1999 - ingentaconnect.com
A HPLC method for determination of tazobactam and its preparation piperacillin sodium and tazobactam sodium for injection was developed.Methods:The HPLC method for …
Number of citations: 1 www.ingentaconnect.com
G CUI, X ZHOU, A QIN, Z ZHAO - Chinese Journal of …, 2015 - ingentaconnect.com
… profiles in piperacillin sodium for … ,piperacillin sodium,the structures of each impurity were resolved,speculated and determined primarily. Results: Good resolution of piperacillin sodium …
Number of citations: 1 www.ingentaconnect.com

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